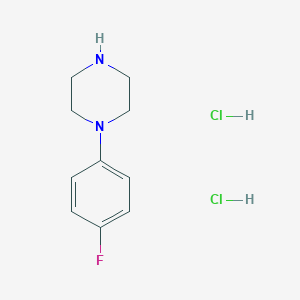

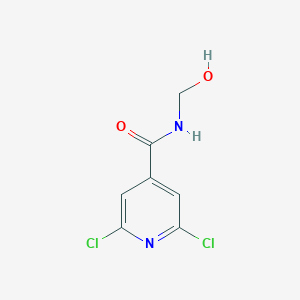

N4-hydroxymethyl-2,6-dichloroisonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel nicotinamide derivatives has been a subject of interest due to their potential applications as herbicides. In one study, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized from nicotinic acid, a natural product found in plants and animals. These compounds, including 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated significant herbicidal activity against various plant species. The synthesis process involved the use of nicotinic acid as a starting material, which upon further chemical reactions, yielded the desired chloronicotinamides with varying degrees of herbicidal potency .

Molecular Structure Analysis

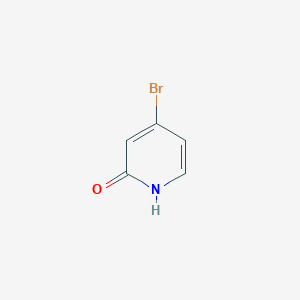

The molecular structure of N-(4-bromophenyl)-5,6-dichloronicotinamide, a compound closely related to N4-hydroxymethyl-2,6-dichloroisonicotinamide, has been analyzed through crystallization. The molecule was found to be almost planar and held together by intermolecular hydrogen bonding. The dichloro compound in particular showed C-Cl distances of 1.69 and 1.725 Å at the C6 and C5 positions, respectively. These structural details are crucial as they can influence the biological activity of the compound, especially in its role as a herbicidal, pesticidal, or fungicidal agent .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through the use of N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, which is an efficient reagent for the homologation of aldehydes and ketones to α-hydroxycarboxamides. This reagent, when added to the carbonyl group of aldehydes and ketones, forms adducts that are hydrolyzed to N-methyl-α-hydroxycarboxamides. The yields of these reactions are reported to be near 90%, even with ketones that readily enolize, such as acetone and acetophenone. This type of chemical reaction could potentially be applied to the synthesis or modification of N4-hydroxymethyl-2,6-dichloroisonicotinamide, although the specific details of such a reaction are not provided in the data .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N4-hydroxymethyl-2,6-dichloroisonicotinamide are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the crystalline structure of related dichloronicotinamides suggests that these compounds may have solid-state properties conducive to intermolecular interactions, such as hydrogen bonding, which could affect their solubility, stability, and reactivity. The herbicidal activity of these compounds also indicates that they have the chemical properties necessary to interact with biological systems, which could be further explored to understand the mode of action of N4-hydroxymethyl-2,6-dichloroisonicotinamide .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Remediation

Degradation of Herbicides : A study explored the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide, using a combination of electrooxidation and Oxone. This method showed significant removal efficiency, highlighting potential environmental remediation applications (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Agricultural Chemicals in Groundwater : Research on the relationship between land use and the concentration of agricultural chemicals in groundwater found significant correlations, indicating the environmental impact of chemical use in agriculture (Kolpin, 1997).

Biological and Chemical Processes

Mitochondrial Function and Toxicity : A study on N4-Hydroxycytidine, an antiviral ribonucleoside analog, examined its potential to cause mitochondrial toxicity. The findings indicated that mitochondrial impairment is not the main contributor to the compound's observed cytotoxicity in cell lines (Sticher et al., 2019).

Photocatalytic Degradation of Herbicides : Research on TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymer demonstrated its effectiveness in the adsorption and photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D) (Anirudhan & Anju, 2019).

Inhibition of Lipid Synthesis by Herbicides : A study examined the effects of various herbicides on the incorporation of radioactivity into lipid by plant tissues, showing how certain herbicides can impact biological processes (Mann & Pu, 1968).

Pharmacological Aspects

Pharmacokinetics and Renal Clearance : Research on the pharmacokinetics of sulphadimidine and its metabolites in pigs provided insights into the biotransformation profiles of these compounds, which are relevant for understanding drug metabolism (Nouws et al., 1989).

Efficacy of Chloroquine and Hydroxychloroquine : A study investigated the efficacy of chloroquine and hydroxychloroquine in the treatment of COVID-19, highlighting the antiviral characteristics of these drugs in vitro (Meo, Klonoff, & Akram, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

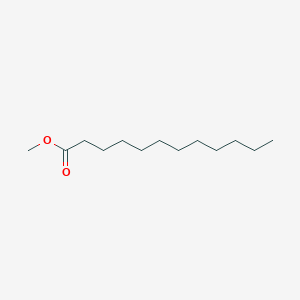

2,6-dichloro-N-(hydroxymethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-1-4(2-6(9)11-5)7(13)10-3-12/h1-2,12H,3H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJOFWDEQJCYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)NCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381951 |

Source

|

| Record name | N4-hydroxymethyl-2,6-dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-hydroxymethyl-2,6-dichloroisonicotinamide | |

CAS RN |

149916-44-9 |

Source

|

| Record name | N4-hydroxymethyl-2,6-dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)